molecular formula C14H14N2O B2864975 N-[4-(pyridin-4-ylmethyl)phenyl]acetamide CAS No. 32341-84-7

N-[4-(pyridin-4-ylmethyl)phenyl]acetamide

Cat. No.: B2864975
CAS No.: 32341-84-7
M. Wt: 226.279
InChI Key: PJZVXHILLZKMEX-UHFFFAOYSA-N
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Description

N-[4-(pyridin-4-ylmethyl)phenyl]acetamide is an organic compound with the molecular formula C14H14N2O and a molecular weight of 226.28 g/mol It is characterized by the presence of a pyridine ring attached to a phenyl ring via a methylene bridge, with an acetamide group attached to the phenyl ring

Mechanism of Action

Target of Action

N-[4-(pyridin-4-ylmethyl)phenyl]acetamide is a complex organic compound The primary targets of this compound are currently not well-defined in the literature

Mode of Action

Based on its structural similarity to other anilide compounds , it may interact with its targets through hydrogen bonding and hydrophobic interactions. These interactions could potentially alter the conformation or activity of the target molecules, leading to changes in cellular processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other interacting molecules . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyridin-4-ylmethyl)phenyl]acetamide typically involves the reaction of 4-(pyridin-4-ylmethyl)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or toluene. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyridin-4-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[4-(pyridin-4-ylmethyl)phenyl]acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(pyridin-4-ylmethyl)phenyl]acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its methylene bridge connecting the pyridine and phenyl rings provides a flexible linkage, allowing for diverse chemical modifications and interactions with biological targets.

Properties

IUPAC Name

N-[4-(pyridin-4-ylmethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-11(17)16-14-4-2-12(3-5-14)10-13-6-8-15-9-7-13/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZVXHILLZKMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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